molecular formula C9H11Cl2N3O4S2 B7822088 Methyclothiazide CAS No. 96783-15-2

Methyclothiazide

Cat. No.: B7822088
CAS No.: 96783-15-2
M. Wt: 360.2 g/mol
InChI Key: CESYKOGBSMNBPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyclothiazide is a diuretic drug that primarily targets the ascending loop of Henle in the kidneys . This region of the nephron is responsible for the reabsorption of sodium and chloride ions from the urine, which plays a crucial role in maintaining electrolyte balance and blood pressure.

Mode of Action

This compound works by blocking the active reabsorption of chloride and possibly sodium in the ascending loop of Henle . This action alters electrolyte transfer in the proximal tubule, leading to an increase in the excretion of sodium, chloride, and water .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as diet (especially salt intake), hydration status, and co-administration with other medications can affect the drug’s effectiveness. Furthermore, individual patient characteristics, including age, kidney function, and presence of other medical conditions, can also impact the drug’s action .

: DrugBank Online : MedlinePlus Drug Information : howMed

Biochemical Analysis

Biochemical Properties

Methyclothiazide has a per mg natriuretic activity approximately 100 times that of the prototype thiazide, chlorothiazide . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in excretion of sodium, chloride, and water, hence, diuresis .

Cellular Effects

This compound influences cell function by causing the kidneys to get rid of unneeded water and salt from the body into the urine . This process can affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the active reabsorption of chloride and possibly sodium in the ascending loop of Henle . This alters electrolyte transfer in the proximal tubule, resulting in the excretion of sodium, chloride, and water .

Temporal Effects in Laboratory Settings

It is known that this compound has a per mg natriuretic activity approximately 100 times that of the prototype thiazide, chlorothiazide

Dosage Effects in Animal Models

Animal models are often used in the biomedical field to study the toxicological effects, dosage, and side effects of drugs for future use in humans .

Metabolic Pathways

This compound is involved in metabolic pathways that result in the excretion of sodium, chloride, and water

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle . This alters electrolyte transfer in the proximal tubule, affecting its localization or accumulation .

Subcellular Localization

It is known that this compound works in the kidneys, specifically in the ascending loop of Henle

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyclothiazide is synthesized through a series of chemical reactions involving the formation of a benzothiadiazine ring.

Industrial Production Methods: In industrial settings, this compound is produced using a mixed carrier solvent method. This involves combining this compound with polysorbate 80, povidone K30, and sodium carboxymethyl starch. The mixture is then processed to improve the dissolution rate and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyclothiazide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyclothiazide has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: this compound is studied for its effects on cellular ion transport and its potential role in modulating cellular functions.

    Medicine: The compound is extensively researched for its therapeutic effects in treating hypertension and edema. It is also investigated for its potential use in treating other conditions such as diabetes insipidus.

    Industry: this compound is used in the pharmaceutical industry for the development of new diuretic drugs and formulations

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher natriuretic activity compared to other thiazides. It is approximately 100 times more potent than chlorothiazide in terms of natriuretic activity, making it a preferred choice in certain clinical scenarios .

Properties

IUPAC Name

6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16)
Source PubChem
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InChI Key

CESYKOGBSMNBPD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl
Source PubChem
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Molecular Formula

C9H11Cl2N3O4S2
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DSSTOX Substance ID

DTXSID6023313
Record name Methyclothiazide
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Molecular Weight

360.2 g/mol
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Physical Description

Solid
Record name Methyclothiazide
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Solubility

Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L
Record name Methyclothiazide
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Mechanism of Action

Methyclothiazide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. As a diuretic, methyclothiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like methyclothiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of methyclothiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., Acute admin of thiazides increases the excretion of uric acid. However, uric acid excretion is reduced following chronic admin... . The acute effects of inhibitors of Na+-Cl- symport on Ca2+ excretion are variable; when admin chronically, thiazide diuretics decr Ca2+ excretion. The mechanism is unknown but may involve increased proximal reabsorption due to volume depletion as well as direct effects of thiazides to incr Ca2+ reabsorption in the /distal convoluted tubule/. Thiazide diuretics may cause a mild magnesuria by a poorly understood mechanism, and there is increasing awareness that long-term use of thiazide diuretics may cause magnesium deficiency, particularly in the elderly. /Thiazide diuretics/, Thiazides inhibit reabsorption of sodium and ...chloride in distal segment. ... As /a/ class...have important action on excretion of potassium that results from increased secretion of cation by distal tubule. ... Glomerular filtration rate may be reduced by thiazides, particularly with iv admin for exptl purposes. /thiazide diuretics/, Nature of chemical interaction between thiazides and specific renal receptors responsible for chloruretic effect is not known; no critical enzymatic reactions have been identified. /thiazides/, Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/, The antidiuretic effect of thiazide diuretics is a result of mild sodium and water depletion leading to increased reabsorption of glomerular filtrate in the proximal renal tubule and reduced delivery of tubular fluid available for excretion. /Thiazide diuretics/
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Color/Form

Crystals form alcohol and water, White or practically white, crystalline powder

CAS No.

135-07-9, 96783-14-1, 96783-15-2
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Melting Point

225 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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